2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide
Description
2-Bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide is a benzamide derivative featuring a brominated aromatic core (2-bromo-5-methoxybenzamide) and a cyclohexenylmethyl substituent with a hydroxyl group at the 1-position.
Properties
IUPAC Name |
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-20-11-5-6-13(16)12(9-11)14(18)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,19H,2,4,8,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCQYWQPRUTEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCCC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide typically involves multiple steps:
Formation of Hydroxycyclohexene Moiety: This step involves the cyclization of an appropriate precursor, often through a Diels-Alder reaction or similar cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogenation techniques.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups could participate in hydrogen bonding, while the bromine atom could be involved in halogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical Properties
| Compound | Melting Point (°C) | Rf Value (TLC) | HRMS Accuracy (ppm) | Reference |
|---|---|---|---|---|
| 1g | 153–155 | 0.30 | 3.4 (calc. vs. found) | |
| 5o | 191–192 | 0.48 | 0.1 | |
| Target Compound | Not reported | Not reported | Not reported | — |
- Analysis :
- Higher melting points (e.g., 191–192°C for 5o ) correlate with increased molecular weight and aromaticity. The target compound’s cyclohexenyl group may lower melting points compared to 5o due to reduced crystallinity.
- HRMS accuracy (e.g., 0.1 ppm for 5o ) highlights precise structural validation, a critical benchmark for the target compound.
Structural and Crystallographic Insights
N,O-Bidentate Directing Groups () :
- Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide utilize hydroxyl groups for metal coordination.
- Implication : The target’s hydroxyl-cyclohexenyl group may serve a similar role in catalysis or metal-organic frameworks.
-
- SHELX programs are widely used for small-molecule crystallography. Structural analysis of the target compound would likely employ these tools to confirm stereochemistry and intermolecular interactions.
Biological Activity
2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methoxybenzamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom, a methoxy group, and a hydroxycyclohexenyl moiety attached to a benzamide backbone. Its molecular formula is with a molecular weight of approximately 304.19 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.19 g/mol |
| IUPAC Name | This compound |
| InChI Key | CXAQCXCNKJQGEP-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the bromine atom may enhance its reactivity and binding affinity to target proteins, while the hydroxy group could facilitate hydrogen bonding interactions.
Antiproliferative Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzamides have shown IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7), suggesting potential for use in cancer therapy.
Case Study:
In a comparative study involving several benzamide derivatives, the compound with a similar structure demonstrated selective cytotoxicity against MCF-7 cells with an IC₅₀ value of approximately 3.1 µM . This suggests that modifications to the benzamide structure can significantly influence biological activity.
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Compounds bearing hydroxy and methoxy groups have shown enhanced antioxidative capacities, which may contribute to their anticancer effects by reducing oxidative stress in cells .
Comparative Analysis with Similar Compounds
Several studies have compared the biological activities of this compound with structurally related compounds:
| Compound Name | Antiproliferative Activity (IC₅₀) | Antioxidant Activity |
|---|---|---|
| 2-bromo-N-[2-(hydroxycyclohexenyl)ethyl]benzamide | ~3.0 µM (MCF-7) | Moderate |
| 5-methoxy-N-[1-(hydroxyphenyl)methyl]benzamide | ~4.5 µM (MCF-7) | High |
| N-(hydroxycyclohexenyl)-benzamide | ~6.0 µM (HCT116) | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
